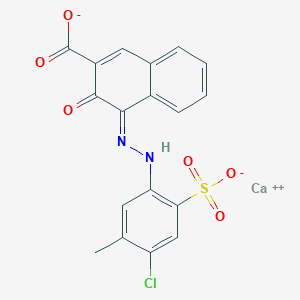

C.I. Pigment Red 52:1

Übersicht

Beschreibung

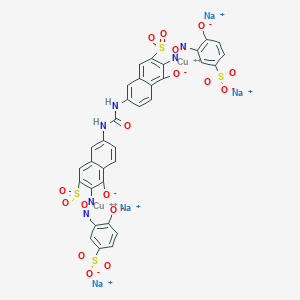

C.I. Pigment Red 52:1 is a bluish-red pigment widely used in various industrial applications. It is known for its vibrant color and stability, making it a popular choice in the production of inks, paints, and plastics. The compound is classified under the Colour Index as Pigment Red 52:1 and has the chemical formula C18H11CaClN2O6S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

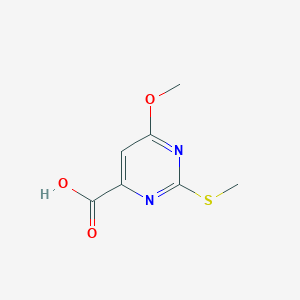

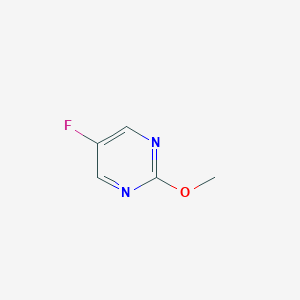

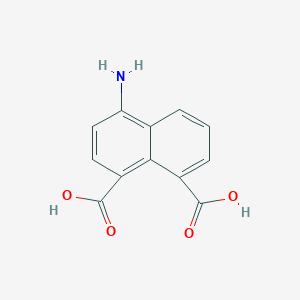

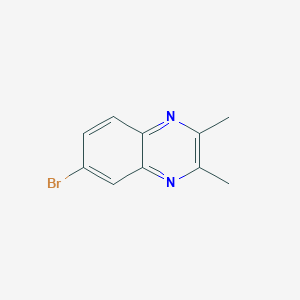

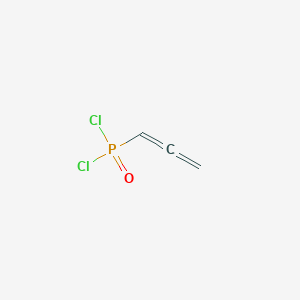

The synthesis of C.I. Pigment Red 52:1 involves the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid, followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting product is then converted into its calcium salt form . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters to achieve high yield and purity. The final product is often subjected to additional processing steps such as filtration, washing, and drying to obtain the pigment in its purest form .

Analyse Chemischer Reaktionen

Types of Reactions

C.I. Pigment Red 52:1 primarily undergoes azo coupling reactions during its synthesis. It can also participate in other reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

Diazotization: Involves reagents like sodium nitrite and hydrochloric acid.

Coupling: Utilizes 3-hydroxy-2-naphthoic acid as the coupling component.

Oxidation and Reduction: Can occur in the presence of oxidizing or reducing agents under controlled conditions.

Major Products Formed

The major product formed from these reactions is the calcium salt of the azo compound, which exhibits the characteristic bluish-red color .

Wissenschaftliche Forschungsanwendungen

C.I. Pigment Red 52:1 has a wide range of applications in scientific research and industry:

Chemistry: Used as a standard pigment in various chemical analyses and studies.

Biology: Employed in staining techniques for microscopic examinations.

Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxic nature.

Industry: Widely used in the production of inks, paints, and plastics due to its vibrant color and stability.

Wirkmechanismus

The mechanism by which C.I. Pigment Red 52:1 exerts its effects is primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure allows for strong interactions with various substrates, enhancing its stability and colorfastness .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

C.I. Pigment Red 571: Another azo pigment with similar applications but different hue and stability characteristics.

C.I. Pigment Red 482: Known for its use in printing inks and has a more bluish tint compared to C.I.

Uniqueness

C.I. Pigment Red 52:1 stands out due to its specific hue, stability, and versatility in various applications. Its unique molecular structure and calcium salt form contribute to its distinct properties, making it a preferred choice in many industrial and research settings .

Eigenschaften

IUPAC Name |

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYYVXRIDZRFPW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11CaClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066270 | |

| Record name | C.I. Pigment Red 52, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17852-99-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017852992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 52, calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)